molecular formula C29H29N5O3 B6575107 4-benzyl-2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-05-0

4-benzyl-2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B6575107
CAS No.: 1105220-05-0
M. Wt: 495.6 g/mol
InChI Key: YEFZAIJWLXCHTE-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core with benzyl, 2,5-dimethylphenylmethyl, and isopropyl substituents. The triazole ring contributes to hydrogen bonding and π-π stacking interactions, while the quinazoline moiety is associated with kinase inhibition and anticancer activity in related analogs . The isopropyl carboxamide at position 8 may influence solubility and target binding.

Properties

IUPAC Name

4-benzyl-2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-18(2)30-26(35)22-12-13-24-25(15-22)34-28(32(27(24)36)16-21-8-6-5-7-9-21)31-33(29(34)37)17-23-14-19(3)10-11-20(23)4/h5-15,18H,16-17H2,1-4H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFZAIJWLXCHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog ()
Position 2 Substituent 2,5-Dimethylphenylmethyl 4-Ethenylphenylmethyl
N-Substituent Propan-2-yl 2-Methylpropyl
Predicted LogP ~4.8 (high lipophilicity) ~4.5 (moderate lipophilicity)
Molecular Weight ~556 g/mol ~552 g/mol
Key Functional Groups Benzyl, dimethylphenyl, isopropylamide Benzyl, vinylbenzyl, isobutylamide

Mechanistic Similarities and Differences

highlights that compounds with shared scaffolds often exhibit similar mechanisms of action (MOAs). For example, oleanolic acid (OA) and hederagenin (HG), which share a triterpenoid core, showed overlapping protein targets in docking studies and transcriptome analyses, whereas gallic acid (GA), with a distinct scaffold, diverged . By analogy, the target compound and its analog likely target overlapping pathways, such as kinase inhibition or DNA repair, but substituent variations could modulate specificity.

Key Findings from :

  • Scaffold-Driven MOAs : Structural similarity correlates with target overlap (e.g., OA and HG share >60% predicted targets).
  • Substituent-Driven Selectivity: Minor substituent changes (e.g., vinyl vs. methyl groups) alter binding affinity by up to 3-fold in docking scores .

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